Target Affinity: EPZ004777 Exhibits Picomolar Ki, Distinct from EPZ5676's Femtomolar Ki
EPZ004777 demonstrates a Ki of 0.3 ± 0.03 nM against DOT1L, confirming it as a picomolar SAM-competitive inhibitor [1]. While this is an exceptionally high affinity, the clinical candidate EPZ5676 (pinometostat) achieves an even lower Ki of 80 pM . Therefore, for studies requiring a tool compound with a validated, potent but not ultra-high affinity interaction, EPZ004777 provides a distinct kinetic profile compared to the more advanced clinical candidate.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.3 ± 0.03 nM |
| Comparator Or Baseline | EPZ5676 (Pinometostat): 0.08 nM (80 pM) |
| Quantified Difference | EPZ5676 has a 3.75-fold lower (more potent) Ki than EPZ004777. |
| Conditions | Cell-free DOT1L enzymatic assay under balanced substrate conditions (SAM and nucleosomes at KM). |
Why This Matters
This quantitative difference in target affinity impacts the inhibitor concentration required for maximal effect and can influence off-target engagement profiles in complex biological systems.
- [1] Yu W, Chory EJ, Wernimont AK, et al. Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nat Commun. 2012;3:1288. View Source
